molecular formula C14H15F2NO3 B13374795 Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate

Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate

Cat. No.: B13374795
M. Wt: 283.27 g/mol
InChI Key: VZRXLEDNSFAYEE-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methyl ester group and a 2,6-difluorobenzoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 2,6-difluorobenzoyl chloride with piperidine-3-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,6-dichlorobenzoyl)-3-piperidinecarboxylate
  • Methyl 1-(2,6-dibromobenzoyl)-3-piperidinecarboxylate
  • Methyl 1-(2,6-dimethylbenzoyl)-3-piperidinecarboxylate

Uniqueness

Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

Molecular Formula

C14H15F2NO3

Molecular Weight

283.27 g/mol

IUPAC Name

methyl 1-(2,6-difluorobenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C14H15F2NO3/c1-20-14(19)9-4-3-7-17(8-9)13(18)12-10(15)5-2-6-11(12)16/h2,5-6,9H,3-4,7-8H2,1H3

InChI Key

VZRXLEDNSFAYEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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